![molecular formula C14H30O3Si B14201211 {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane CAS No. 830345-42-1](/img/structure/B14201211.png)
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is a chemical compound known for its unique structure and reactivity. It contains a peroxy group, an oxirane ring, and a triethylsilane moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane typically involves the reaction of 3,3-dimethyloxirane with 2-methylpropan-2-yl hydroperoxide in the presence of a triethylsilane reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted oxirane derivatives .
Aplicaciones Científicas De Investigación
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species, which can then interact with cellular components, leading to oxidative stress or other biochemical effects. The oxirane ring can also participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane: Similar in structure but may have different reactivity and applications.
[2-(3,3-Dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane: Another similar compound with potential differences in chemical behavior and uses.
Uniqueness
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is unique due to its combination of a peroxy group, oxirane ring, and triethylsilane moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
830345-42-1 |
|---|---|
Fórmula molecular |
C14H30O3Si |
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
[1-(3,3-dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(9-2,10-3)17-16-13(4,5)11-12-14(6,7)15-12/h12H,8-11H2,1-7H3 |
Clave InChI |
GJLBSQZEBVIOFX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OOC(C)(C)CC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
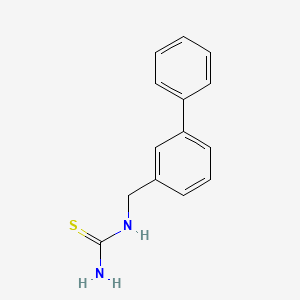
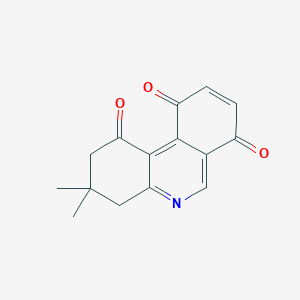

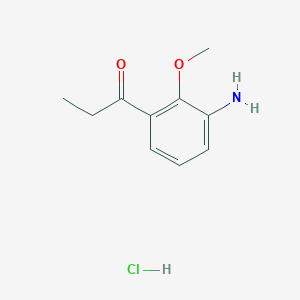
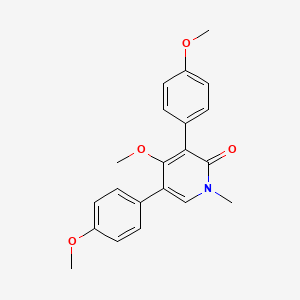
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
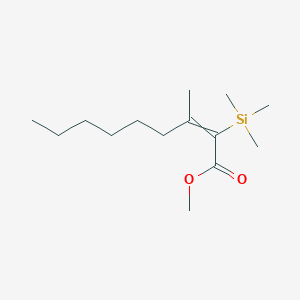
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
